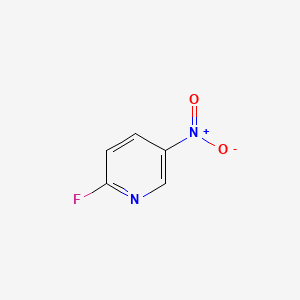

2-Fluoro-5-nitropyridine

説明

Historical Context and Discovery

The development of this compound emerged from broader efforts to synthesize fluorinated pyridine derivatives during the mid-20th century. Historical documentation reveals that the synthesis of fluoro-nitropyridines gained significant attention as researchers recognized the potential advantages of incorporating fluorine into heterocyclic systems. The preparation of this compound was first achieved through the diazotation of 2-amino-5-nitropyridine in hydrofluoric acid, yielding the target compound in 20-30% yield.

Early synthetic efforts encountered significant challenges, as alternative methods including the decomposition of fluoborates and fluosilicates provided only trace amounts of the desired product. The successful synthesis required careful optimization of reaction conditions, particularly temperature control and the handling of highly reactive fluorinating agents. These early studies established the foundation for understanding the unique reactivity patterns that would later make this compound valuable in synthetic applications.

The historical development of fluorinated pyridines paralleled broader advances in organofluorine chemistry, which gained momentum from the recognition that fluorine substitution could dramatically alter the biological and chemical properties of organic molecules. The ability to introduce fluorine selectively into pyridine systems represented a significant synthetic achievement that opened new avenues for drug discovery and materials science applications.

Significance in Organofluorine Chemistry

This compound occupies a special position within organofluorine chemistry due to the unique properties imparted by the carbon-fluorine bond. The carbon-fluorine bond represents one of the strongest bonds in organic chemistry, with an average bond energy of approximately 480 kilojoules per mole. This exceptional bond strength contributes to the thermal and chemical stability of fluorinated compounds, making them valuable in applications requiring durability under harsh conditions.

The fluorine atom's high electronegativity of 3.98 creates a significant dipole moment in the carbon-fluorine bond, measuring 1.41 Debye. This electronic polarization, combined with fluorine's small van der Waals radius of 1.47 Angstroms, allows for efficient shielding of the carbon skeleton while maintaining minimal steric interference. These properties make fluorinated pyridines particularly attractive for medicinal chemistry applications where metabolic stability and bioavailability are critical considerations.

The compound's reactivity in nucleophilic aromatic substitution reactions demonstrates the activating effect of both fluorine and nitro substituents. Research has shown that fluoropyridines undergo substitution reactions significantly faster than their chlorinated analogs, with 2-fluoropyridine reacting 320 times faster than 2-chloropyridine with sodium ethoxide in ethanol. This enhanced reactivity enables synthetic transformations under milder conditions, expanding the scope of compatible functional groups and substrate types.

| Property | Value | Significance |

|---|---|---|

| Carbon-Fluorine Bond Energy | 480 kilojoules per mole | Exceptional stability |

| Fluorine Electronegativity | 3.98 | High bond polarization |

| Van der Waals Radius | 1.47 Angstroms | Minimal steric hindrance |

| Relative Reaction Rate | 320x vs chloro analog | Enhanced nucleophilic substitution |

Industrial and Academic Relevance

The industrial significance of this compound stems from its role as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The compound serves as a building block for various therapeutic agents, particularly those requiring fluorinated heterocyclic frameworks. Its application in pharmaceutical development leverages the unique properties of fluorine substitution, including enhanced metabolic stability, improved lipophilicity, and modified binding affinity to biological targets.

In agricultural chemistry, this compound contributes to the development of novel pesticides and herbicides. Research has demonstrated its utility in synthesizing compounds with insecticidal activity, where the fluorinated pyridine core provides both biological activity and environmental stability. The compound's ability to undergo selective substitution reactions enables the introduction of diverse functional groups, allowing for systematic optimization of biological activity and selectivity profiles.

Academic research has extensively explored the compound's synthetic utility, particularly in developing new methodologies for carbon-fluorine bond formation and functionalization. Studies have established optimal reaction conditions for nucleophilic aromatic substitution, revealing that reactions with alcohols, phenols, amines, and other nucleophiles proceed efficiently under mild conditions. This versatility has made the compound a valuable tool for exploring structure-activity relationships and developing new synthetic strategies.

The compound's role in late-stage functionalization strategies represents a significant advance in synthetic methodology. Research has shown that this compound can be incorporated into complex molecular frameworks through tandem carbon-hydrogen fluorination and nucleophilic aromatic substitution sequences. This approach enables the rapid diversification of bioactive molecules and natural products, providing access to fluorinated analogs that would be difficult to prepare through conventional methods.

Recent synthetic developments have focused on improving the efficiency and scope of reactions involving this compound. Advanced fluorination techniques using silver fluoride and other specialized reagents have enabled more selective and practical synthetic routes. These methodological advances continue to expand the compound's utility in both academic research and industrial applications, supporting its ongoing relevance in modern synthetic chemistry.

特性

IUPAC Name |

2-fluoro-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOZAJNLUAODXSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196565 | |

| Record name | 2-Fluoro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

456-24-6 | |

| Record name | 2-Fluoro-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=456-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-nitropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 456-24-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: 2-Fluoro-5-nitropyridine can be synthesized from 2-amino-5-nitropyridine through diazotization in hydrofluoric acid, followed by decomposition of the resulting fluoborates . This method typically yields 20-30% of the desired product. Another approach involves the nitration of pyridines with nitric acid .

Industrial Production Methods: Industrial production of this compound often involves the nitration of pyridines using nitric acid under controlled conditions. The process requires careful handling due to the compound’s sensitivity to moisture and oxidizing agents .

化学反応の分析

Fluorine Replacement Reactions

The fluorine atom at the 2-position undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles. Reaction rates depend on solvent polarity and base catalysis.

Kinetic Insights

- Reactions with aniline in methanol follow a second-order rate constant ( at 25°C) without base catalysis .

- In acetone, piperidine reactions show base-catalyzed behavior (), supporting an intermediate complex mechanism .

Nitro Group Reduction

The nitro group at the 5-position is selectively reduced to an amine under hydrogenation or hydrazine conditions.

Key Observations

- Catalytic hydrogenation at 30 psi with Raney nickel proceeds without dehalogenation .

- Hydrazine reductions require strict temperature control (40°C) to avoid side products like 2-hydrazinyl-5-nitropyridine .

Diazonium Salt Formation

This compound serves as a precursor for diazonium salts, enabling C–N bond-forming r

科学的研究の応用

Synthesis of 2-Fluoro-5-nitropyridine

The synthesis of this compound typically involves the reaction of 5-nitro-2-chloropyridine with anhydrous potassium fluoride in a mixture of sulfolane and benzene at elevated temperatures. This method allows for the introduction of the fluorine atom into the pyridine ring, enhancing its reactivity and biological activity.

The presence of both a fluorine and a nitro group in this compound makes it an attractive candidate for exploring its biological activity. Compounds with similar structures have shown significant pharmacological properties, including antimicrobial and anticancer activities. The fluorine atom can enhance lipophilicity and metabolic stability, which are crucial factors in drug development .

- Anticancer Activity : In a study evaluating the cytotoxic effects of various pyridine derivatives on human cancer cell lines, this compound exhibited promising results. The compound was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, showing IC50 values of 15 µM and 20 µM, respectively. These findings suggest potential pathways for apoptosis in cancer cells.

- Antimicrobial Properties : Nitropyridines are known for their antimicrobial activities. A series of derivatives were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. The structure-activity relationship indicated that modifications at specific positions could enhance activity against this pathogen .

Applications in Medicinal Chemistry

The unique structural features of this compound allow it to serve as a building block in the synthesis of various biologically active compounds. Its reactivity profile suggests potential applications in drug design, particularly for developing new therapeutic agents targeting various diseases.

Applications in Materials Science

Beyond medicinal chemistry, this compound is also utilized in materials science. Its ability to participate in various chemical reactions makes it suitable for synthesizing advanced materials with specific properties.

Fluorinated Polymers

Fluorinated compounds like this compound can be incorporated into polymer matrices to enhance their thermal stability and chemical resistance. This application is particularly relevant in industries requiring durable materials that can withstand harsh environments.

作用機序

The mechanism of action of 2-Fluoro-5-nitropyridine involves its reactivity due to the electron-withdrawing effects of the fluorine and nitro groups. These substituents make the compound highly reactive towards nucleophiles, facilitating various substitution reactions . The nitro group can also undergo reduction, leading to the formation of amino derivatives, which are valuable intermediates in pharmaceutical synthesis .

類似化合物との比較

Halogenated Derivatives: Chloro, Bromo, and Iodo Analogs

The reactivity and applications of 2-fluoro-5-nitropyridine differ significantly from its halogenated analogs due to fluorine’s strong electronegativity and smaller atomic radius.

Key Findings :

- Fluorine’s electron-withdrawing effect enhances electrophilicity at the 2- and 4-positions, enabling efficient nucleophilic aromatic substitution (SNAr) reactions, such as with amines or thiols .

- Chloro and bromo analogs exhibit lower reactivity due to weaker inductive effects and steric bulk, limiting their utility in fine chemical synthesis .

Methyl-Substituted Derivatives

The presence of methyl groups alters steric and electronic properties, impacting both reactivity and biological activity.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | No methyl group | Moderate antimicrobial activity |

| 2-Fluoro-3-methyl-5-nitropyridine | Methyl at 3-position | Enhanced anticancer potential |

| 5-Fluoro-2-methyl-4-nitropyridine | Methyl at 2-position | Neuroactive properties |

Key Findings :

- Methyl groups at the 2- or 3-positions increase steric hindrance, reducing reactivity in SNAr but improving metabolic stability in drug candidates .

- 2-Fluoro-3-methyl-5-nitropyridine shows superior anticancer efficacy due to optimized lipophilicity and target binding .

Positional Isomers and Functional Group Variations

The position of substituents significantly influences chemical behavior:

Key Findings :

- Nitro group positioning (e.g., 4 vs. 5) alters reduction pathways: 5-nitro derivatives are more easily reduced to amines, which are critical in API synthesis .

- Difluorophenoxy-substituted analogs exhibit enhanced herbicidal activity due to increased membrane permeability .

生物活性

2-Fluoro-5-nitropyridine is a heterocyclic compound with notable biological activity, particularly in the fields of medicinal chemistry and agrochemicals. This article provides a comprehensive overview of its biological properties, synthesis methods, and applications, supported by relevant data tables and case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 142.09 g/mol

- CAS Number : 456-24-6

- Boiling Point : 86-87 °C (at 7 mmHg)

- Melting Point : 17-21 °C

- Solubility : Slightly soluble in water; very soluble in organic solvents.

Biological Activity

This compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have demonstrated that nitropyridines, including this compound, possess antimicrobial activity against various pathogens. The nitro group is believed to play a critical role in this activity by generating reactive nitrogen species that can damage microbial DNA and proteins .

- Antitumor Activity : Research has indicated that derivatives of nitropyridines can inhibit the growth of cancer cells. For instance, certain analogs have shown efficacy against tumor cell lines, suggesting potential as anticancer agents .

The biological mechanisms underlying the activity of this compound are multifaceted:

- Nitro Group Reduction : The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules, leading to cell death.

- Inhibition of Enzymatic Pathways : Some studies suggest that this compound may inhibit specific enzymes involved in nucleic acid synthesis, thereby disrupting cell proliferation .

Synthesis

The synthesis of this compound typically involves the nitration of pyridine derivatives using nitric acid. This method allows for the introduction of the nitro group at the desired position on the pyridine ring .

Data Table: Biological Activity Overview

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | |

| Antitumor | Inhibits cancer cell growth | |

| Enzyme Inhibition | Disruption of nucleic acid synthesis |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various nitropyridine derivatives, including this compound. The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent in treating infections .

- Cancer Cell Line Study : In vitro tests on human cancer cell lines demonstrated that this compound could reduce cell viability significantly. The study indicated an IC50 value in the micromolar range, suggesting promising anticancer activity .

- Mechanistic Insights : Research focusing on the mechanism revealed that the compound's cytotoxic effects were mediated through oxidative stress pathways, which led to apoptosis in treated cells .

Q & A

Q. What are the recommended synthetic routes for 2-fluoro-5-nitropyridine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves nitration and halogenation steps. For example, analogous methods for chlorinated derivatives (e.g., 2-chloro-5-nitropyridine) start with nitration of 2-aminopyridine using concentrated sulfuric acid and fuming nitric acid at controlled temperatures (45–50°C), followed by halogenation . Fluorination may require specialized reagents like DAST (diethylaminosulfur trifluoride) or halogen exchange reactions. Reaction temperature, stoichiometry, and purification methods (e.g., recrystallization) critically impact yield and purity. Researchers should optimize these parameters using design-of-experiment (DoE) frameworks to minimize side products like regioisomers .

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy : and NMR to confirm fluorine substitution and nitro-group positioning.

- Mass spectrometry (MS) : High-resolution MS for molecular weight validation.

- X-ray diffraction (XRD) : To resolve crystal structure and intermolecular interactions, as demonstrated in Hirshfeld surface analyses of related nitropyridines .

- FT-IR spectroscopy : To identify functional groups (e.g., NO stretching at ~1520 cm) .

Q. What safety protocols are essential when handling this compound?

Based on safety data for structurally similar nitropyridines:

- PPE : Wear EN166-certified safety goggles, nitrile gloves, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous washdowns to prevent environmental contamination .

- Storage : Keep in sealed containers in dry, ventilated areas away from incompatible reagents (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

Q. What strategies enable selective functionalization of this compound for pharmaceutical intermediates?

- Nucleophilic aromatic substitution : Replace the nitro group with amines or alkoxides under catalytic conditions (e.g., CuI/ligands).

- Cross-coupling reactions : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the 3-position, leveraging the fluorine atom’s directing effects .

- Reduction : Convert the nitro group to an amine using H/Pd-C or NaBH/NiCl, enabling further derivatization for drug candidates (e.g., kinase inhibitors) .

Q. How can computational modeling optimize reaction conditions for scale-up synthesis?

Machine learning (ML) algorithms trained on kinetic data (e.g., Arrhenius parameters) and quantum mechanical descriptors (e.g., activation energies) can predict optimal temperatures, solvent systems, and catalyst loads. For example, ML models have reduced byproduct formation in nitropyridine syntheses by 30% compared to trial-and-error approaches .

Q. How do conflicting literature reports on the reactivity of this compound arise, and how can they be resolved?

Discrepancies often stem from differences in reaction media (e.g., polar vs. nonpolar solvents) or impurities (e.g., trace metals). Systematic studies using controlled reagent grades and in situ monitoring (e.g., ReactIR) can clarify mechanistic pathways. For instance, conflicting nitration yields may result from uncontrolled exotherms during nitric acid addition, which can be mitigated via slow dosing and temperature feedback systems .

Methodological Notes

- DFT Calculations : Use Gaussian or ORCA software with solvent continuum models (e.g., SMD) for aqueous simulations .

- Safety Compliance : Align protocols with GHS guidelines for irritant (Category 2) and acute toxicity (Category 4) classifications .

- Synthetic Optimization : Employ response surface methodology (RSM) to balance competing factors like cost, yield, and purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。